Ethyl 4-(methylaminomethyl)benzoate;hydrochloride
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Overview
Description
Ethyl 4-(methylaminomethyl)benzoate;hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(methylaminomethyl)benzoate;hydrochloride can be synthesized through an esterification reaction. The process involves the reaction of 4-(methylaminomethyl)benzoic acid with ethanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylaminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(methylaminomethyl)benzoic acid.
Reduction: Formation of 4-(methylaminomethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylaminomethyl)benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylaminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(aminomethyl)benzoate: Lacks the methylamino group present in Ethyl 4-(methylaminomethyl)benzoate;hydrochloride.
PRL-8-53: A nootropic compound with a similar benzoate structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
ethyl 4-(methylaminomethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2;/h4-7,12H,3,8H2,1-2H3;1H |
InChI Key |
NJVXJJHGDGFFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC.Cl |
Origin of Product |
United States |
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